3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid
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Overview
Description
Synthesis Analysis
The first paper describes the synthesis of 4,5-Dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones through the treatment of tert-butoxycarbonyl (Boc)-protected 1,2-cyclic sulfamidates with phthalic acid derivatives. This process involves protection and deprotection steps, followed by cyclization to yield the desired products. Although the target compound is not synthesized in this study, the methods described could potentially be adapted for the synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid by using appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The second paper provides information on the synthesis and structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole. The structure was elucidated using NMR and IR spectroscopy and confirmed by X-ray diffraction. The study demonstrates the importance of spectroscopic techniques in determining the molecular structure of complex organic compounds. These techniques could similarly be applied to determine the molecular structure of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid .
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid. However, the synthesis methods and the reactivity of related compounds suggest that such a molecule could participate in reactions typical of sulfonamides and propionic acid derivatives. This includes the potential for forming amides, esters, and other derivatives through reactions with amines, alcohols, and other nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid are not discussed in the provided papers. However, based on the properties of related compounds, it can be inferred that the compound would exhibit characteristics typical of sulfonamides and dihydro-benzodioxines, such as solubility in polar solvents and the potential for hydrogen bonding. The propionic acid moiety would contribute to the compound's acidity and reactivity in condensation reactions .
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-11(14)3-4-12-19(15,16)8-1-2-9-10(7-8)18-6-5-17-9/h1-2,7,12H,3-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRBEMMVLHFBCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386056 |
Source
|
Record name | 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid | |
CAS RN |
306278-42-2 |
Source
|
Record name | 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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